![molecular formula C13H16O4S B172212 Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate CAS No. 16768-98-2](/img/structure/B172212.png)
Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate
概述
描述
Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate, commonly known as EMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMBS belongs to the class of thioesters and is a derivative of butanoic acid.
作用机制
The mechanism of action of EMBS is primarily attributed to its ability to inhibit the activity of certain enzymes, particularly those involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. EMBS achieves this by binding to the active site of the enzyme and preventing its normal function. The exact mechanism of action of EMBS varies depending on the specific enzyme targeted.
Biochemical and Physiological Effects
EMBS has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In biochemistry, EMBS has been used to study the kinetics and mechanism of enzyme-catalyzed reactions. In medicinal chemistry, EMBS has been shown to inhibit the growth of cancer cells and induce cell death. In material science, EMBS has been used to synthesize nanoparticles with unique properties.
实验室实验的优点和局限性
One of the main advantages of EMBS is its versatility and potential applications in various fields of research. EMBS can be easily synthesized with high purity and yield, making it a suitable substrate for enzyme assays and other biochemical experiments. However, one of the limitations of EMBS is its potential toxicity at high concentrations, which can limit its use in certain applications.
未来方向
For research on EMBS include investigating its potential applications in drug discovery, material science, and assessing its safety and efficacy as a therapeutic agent.
科学研究应用
EMBS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EMBS has been investigated as a potential drug candidate for the treatment of cancer and other diseases due to its ability to inhibit the activity of certain enzymes involved in disease progression. In biochemistry, EMBS has been used as a tool to study the mechanism of enzyme-catalyzed reactions and as a substrate for enzyme assays. In material science, EMBS has been explored for its potential applications in the synthesis of nanoparticles and other materials.
属性
IUPAC Name |
ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQCERRHFAQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618369 | |
| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
CAS RN |
16768-98-2 | |
| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
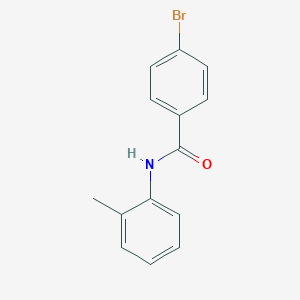
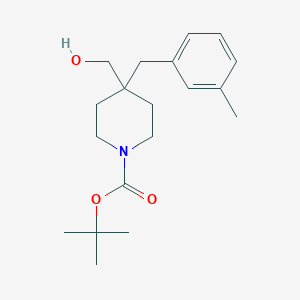

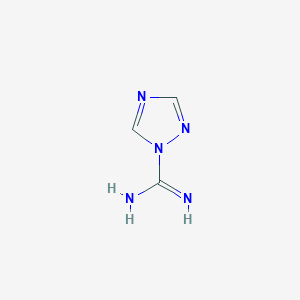
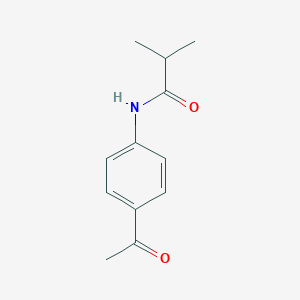
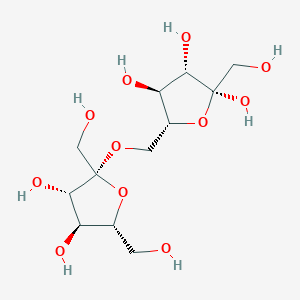
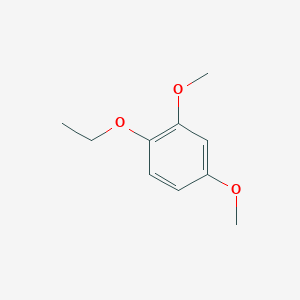
![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)



